6-Bromo-7-fluorobenzofuran
Overview
Description
6-Bromo-7-fluorobenzofuran is a chemical compound with the molecular formula C8H4BrFO . It has a molecular weight of 215.02 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran core, which is a heterocyclic compound made up of a benzene ring fused to a furan ring. This core is substituted at the 6 and 7 positions with bromine (Br) and fluorine (F) atoms, respectively .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Halogen-substituent Effects on Fluorophores
Research has shown that halogenated derivatives, such as those involving bromo and fluoro groups on benzofuran compounds, can significantly alter the spectroscopic properties of fluorophores. These alterations include shifts in electronic absorption and fluorescence emission maxima, which are crucial for the design of new fluorescent materials. The halogenation effect, especially the introduction of bromo and fluoro groups, accelerates intersystem crossing due to the heavy atom effect, resulting in decreased fluorescence quantum yields. However, certain derivatives still exhibit moderate fluorescence, suggesting their potential utility in tuning fluorescence properties for various applications (Misawa et al., 2019).
Antimicrobial Activity
Compounds incorporating the 6-bromo-2-fluoro motif, particularly in quinazolinyl-piperazine derivatives, have been synthesized and evaluated for their antimicrobial activity. These studies reveal that such compounds possess potential antimicrobial properties against a range of bacterial and fungal species, including strains resistant to conventional antibiotics. The synthesis involves cyclization processes and the use of halogenated benzaldehydes as precursors, highlighting the role of 6-bromo-7-fluorobenzofuran derivatives in developing new antimicrobial agents (Babu et al., 2015).
Synthesis of Natural Product Analogs
The synthesis of 2-bromo-6-hydroxybenzofurans has been reported as a method for creating derivatives that serve as intermediates in the synthesis of natural product analogs. This research demonstrates the utility of this compound derivatives in the divergent synthesis of benzofuran-based natural products, offering a route to a wide range of compounds with potential biological activity. The use of a protecting group-free approach underscores the efficiency and versatility of these synthetic strategies (Sivaraman et al., 2019).
Development of Antituberculosis Agents
Benzoboroxoles, synthesized from halogenated precursors, have been explored for their antituberculosis potential. This research highlights the synthesis and evaluation of benzoboroxoles, particularly those with bromo and fluoro substitutions, as promising candidates for antituberculosis drug development. The identification of lead compounds for further exploration emphasizes the role of this compound derivatives in medicinal chemistry (Alam et al., 2016).
Mechanism of Action
Target of Action
Benzofuran compounds, to which 6-bromo-7-fluorobenzofuran belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Biochemical Analysis
Biochemical Properties
6-Bromo-7-fluorobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit key enzymes involved in metabolic pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to interact with multiple biomolecules makes it a potential candidate for therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, affecting the overall cellular function. Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their activity . For instance, benzofuran derivatives have been shown to inhibit cholinesterase and β-secretase-1, enzymes involved in neurodegenerative diseases . These interactions can result in changes in gene expression and subsequent cellular responses. The precise binding interactions and the resulting biochemical effects are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can exhibit varying degrees of stability under different conditions . The degradation products of this compound may also have distinct biochemical properties, which can impact the overall cellular response. Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . For instance, benzofuran derivatives have been shown to have a threshold effect, where a certain dosage is required to achieve the desired therapeutic outcome . Beyond this threshold, higher doses may result in toxicity, affecting the overall health of the animal models. Understanding the dosage effects is crucial for determining the safe and effective use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s metabolism can lead to the formation of metabolites, which may have distinct biochemical properties. These metabolites can further interact with other biomolecules, influencing the overall metabolic flux within cells. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within specific cellular compartments. Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives have been observed to localize within the endoplasmic reticulum, mitochondria, and nucleus . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.
Properties
IUPAC Name |
6-bromo-7-fluoro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNFNBKKCMLAML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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